5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine
Overview
Description
5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine is a heterocyclic compound that contains both pyridine and oxadiazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the oxadiazole ring imparts unique electronic properties, making it a valuable scaffold for drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine typically involves the cyclization of picolinylhydrazide with cyanogen bromide in the presence of potassium bicarbonate. The reaction is carried out in a mixture of 1,4-dioxane and water under reflux conditions for 15 hours. The crude product is then purified by silica gel flash chromatography .
Reaction Scheme:
- Picolinylhydrazide + Cyanogen bromide + Potassium bicarbonate → this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions, purification techniques, and safety measures to meet industrial requirements.
Chemical Reactions Analysis
Types of Reactions
5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Amine derivatives with reduced oxadiazole ring.
Substitution: Functionalized oxadiazole compounds with various substituents.
Scientific Research Applications
5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: Due to its electronic properties, it is used in the development of organic semiconductors and light-emitting diodes.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as thymidylate synthase and histone deacetylase, leading to anticancer effects . The compound may also interfere with bacterial cell wall synthesis, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol: This compound has a thiol group instead of an amine group and exhibits different biological activities.
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds have an aniline group and are known for their pharmacological properties.
Uniqueness
5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine is unique due to its specific combination of pyridine and oxadiazole rings, which imparts distinct electronic and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-pyridin-2-yl-1,3,4-oxadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7-11-10-6(12-7)5-3-1-2-4-9-5/h1-4H,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXADNULCQWUAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205737 | |
Record name | 1,3,4-Oxadiazole, 2-amino-5-(2-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5711-72-8 | |
Record name | 1,3,4-Oxadiazole, 2-amino-5-(2-pyridyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005711728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,4-Oxadiazole, 2-amino-5-(2-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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